molecular formula C24H30N2O3 B587480 Chromafenozide-d9 CAS No. 1794964-23-0

Chromafenozide-d9

Cat. No. B587480
CAS RN: 1794964-23-0
M. Wt: 403.57
InChI Key: HPNSNYBUADCFDR-ASMGOKTBSA-N
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Description

Chromafenozide-d9 is a stable isotope labelled version of Chromafenozide . Chromafenozide is an insecticide used to control a range of pests on fruit and other crops . It has a very low aqueous solubility and is volatile . It is persistent in soil systems and may also be persistent in aquatic systems under certain conditions .


Synthesis Analysis

The synthesis of Chromafenozide involves extraction from six fruit and vegetable matrices using acetonitrile and subsequently cleaned up using primary secondary amine (PSA) or octadecylsilane (C18) as sorbent prior to UPLC-MS/MS analysis .


Molecular Structure Analysis

The molecular formula of Chromafenozide-d9 is C24 D9 H21 N2 O3 . The molecular weight is 403.562 . The molecular structure of Chromafenozide, which is similar to Chromafenozide-d9, is described as 2’-tert-butyl-5-methyl-2’-(3,5-xyloyl)-chromane-6-carbohydrate .


Chemical Reactions Analysis

Chromafenozide is found to be significantly potent against various lepidopterous insects, but at the same time almost non-toxic to non-lepidopterous species, including pollinators, predators and parasitoids .


Physical And Chemical Properties Analysis

Chromafenozide is a white solid powder with a melting point of 186.4°C . It has a low aqueous solubility and is volatile . It is persistent in soil systems and may also be persistent in aquatic systems under certain conditions .

Mechanism of Action

Chromafenozide is an insecticide that works by acting as an agonist to the ecdysone receptor . This means it mimics the action of ecdysone, an insect hormone. When ingested by insect larvae, it promotes ecdysis (molting) like ecdysone, leading to the death of the exposed insects .

properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSNYBUADCFDR-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromafenozide-d9

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